(4-Bromophenoxy)acetic acid
Overview
Description
(4-Bromophenoxy)acetic acid is a compound that can be synthesized through various chemical reactions involving bromination and substitution processes. The compound is structurally characterized by the presence of a bromine atom attached to a phenyl ring which is further connected to an acetic acid moiety through an ether linkage.
Synthesis Analysis
The synthesis of bromo-substituted phenyl acetic acid derivatives, including (4-Bromophenoxy)acetic acid, typically involves regioselective bromination reactions. For instance, 2-(3-Bromo-4-methoxyphenyl)acetic acid was synthesized with an 84% yield by brominating 4-methoxyphenylacetic acid using bromine in acetic acid . Similarly, bromo-substituted 4-biphenyl acetic acid amides were prepared by condensation of corresponding acid chlorides with suitable amines . These methods demonstrate the versatility of bromination reactions in synthesizing bromo-substituted aromatic compounds.
Molecular Structure Analysis
The molecular structure of bromo-substituted phenyl acetic acids is characterized by the influence of substituents on the phenyl ring. For example, in the case of 2-(3-Bromo-4-methoxyphenyl)acetic acid, the methoxy group is almost coplanar with the phenyl ring, while the acetic acid substituent is significantly tilted . The presence of electron-withdrawing groups like bromine affects the electron density distribution within the molecule, which can be inferred from bond angles and lengths.
Chemical Reactions Analysis
Bromo-substituted phenyl acetic acids can undergo various chemical reactions, including prototropic rearrangements and condensation reactions. The prototropic rearrangement of a related compound, 4-bromo-2,6-di-t-butylcyclohexa-2,5-dienone, was studied in acetic acid, showing a rate-determining attack of ionic species on the unprotonated dienone . This indicates that bromo-substituted compounds can participate in complex reaction mechanisms involving ionic intermediates.
Physical and Chemical Properties Analysis
The physical and chemical properties of (4-Bromophenoxy)acetic acid derivatives are influenced by their molecular structure. The presence of strong electron-withdrawing groups like bromine atoms can affect the acidity of the acetic acid moiety. The crystal structure and intermolecular interactions, such as hydrogen bonding, play a significant role in the solid-state properties of these compounds . Additionally, the synthesis and properties of related compounds, such as 4'-Bromobiphenyl-4-carboxylic acid, indicate that these bromo-substituted aromatic acids have potential applications in various fields due to their structural features and reactivity .
Scientific Research Applications
Antibacterial and Antitubercular Activities
A study investigated the condensation of phenoxy or 4-bromophenoxy acetic acid hydrazide with aryl semicarbazides to yield hydrazones and semicarbazones. These compounds, particularly one derivative, exhibited significant antibacterial activity against ten pathogenic strains and antitubercular activity against Mycobacterium tuberculosis H37 Rv, indicating potential medicinal applications (Raja et al., 2010).
Antioxidant Properties
Nitrogen-containing bromophenols derived from marine red algae, including derivatives of (4-Bromophenoxy)acetic acid, demonstrated potent scavenging activity against radicals. These findings suggest the potential application of these compounds in food and pharmaceutical fields as natural antioxidants (Li et al., 2012). Additionally, various bromophenols isolated from marine red algae showed significant antioxidant activities, hinting at their potential use in preventing oxidative deterioration of food (Li et al., 2011).
Role in Environmental Analysis
(4-Bromophenoxy)acetic acid-related compounds were utilized in environmental analysis. A study developed a method for the selective determination of 4-Chloro-2-Methylphenoxy Acetic Acid in complex matrices, highlighting the significance of these compounds in environmental monitoring and analytical chemistry (Omidi et al., 2014).
Investigation of Molecular Structures
The molecular structures of (4-Bromophenoxy)acetic acid derivatives were elucidated, which might contribute to understanding their biological activities and applications in various fields, such as pharmaceuticals and materials science (Kandeel, 2006).
Safety And Hazards
properties
IUPAC Name |
2-(4-bromophenoxy)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEBGAQWWSUOHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062034 | |
Record name | Acetic acid, (4-bromophenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2062034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromophenoxy)acetic acid | |
CAS RN |
1878-91-7 | |
Record name | 2-(4-Bromophenoxy)acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1878-91-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Bromophenoxy)acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001878917 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4-Bromophenoxy)acetic acid | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65085 | |
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Record name | Acetic acid, 2-(4-bromophenoxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetic acid, (4-bromophenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2062034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-bromophenoxy)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.937 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | (4-Bromophenoxy)acetic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QM8SNH9TP7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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